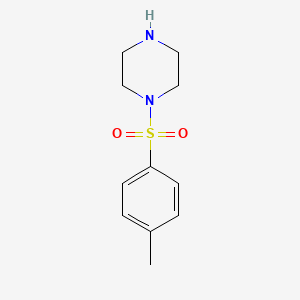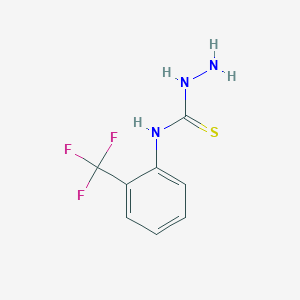
N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a compound that has been extensively studied due to its interesting chemical properties and potential applications. The trifluoromethyl group attached to the phenyl ring is likely to influence the electronic properties of the molecule, potentially enhancing its reactivity or altering its interaction with metal ions.
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with thiosemicarbazide or similar sulfur-containing compounds. For example, the synthesis of related compounds has been achieved through the condensation of aldehydes with thiosemicarbazone , or by Schiff base condensation reactions . These methods could potentially be adapted for the synthesis of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide by choosing appropriate starting materials.
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives can be complex, with potential for intramolecular hydrogen bonding and various conformations. For instance, single crystal X-ray diffraction has been used to determine the structure of a related compound, revealing hydrogen bonding interactions and a monoclinic crystal system . Similar techniques could be employed to elucidate the structure of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide.
Chemical Reactions Analysis
Hydrazinecarbothioamide derivatives are known to participate in various chemical reactions, particularly as ligands forming complexes with metal ions. For example, they have been used to synthesize nickel(II) and copper(II) complexes, with the ligand coordinating through nitrogen and sulfur atoms . The presence of the trifluoromethyl group in N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide could influence the coordination chemistry and the stability of such complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarbothioamide derivatives can be quite diverse. For instance, they can exhibit fluorescence when derivatized with certain reagents , and their magnetic properties can vary depending on the metal ions they are complexed with . NMR spectroscopy has been used to study the conformational preferences of these molecules , and similar studies could provide insights into the properties of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide. Additionally, the introduction of the trifluoromethyl group could affect properties such as solubility, boiling point, and reactivity.
Wissenschaftliche Forschungsanwendungen
-
Crystallography
- The compound N-(2-(trifluoromethyl)phenyl)hexanamide has been studied for its crystal structure .
- The compound was synthesized by reacting ortho-trifluoromethylaniline with an equimolar amount of hexanoylchloride in toluene. Crystals were obtained upon free evaporation of the solvent at room temperature .
- The crystallographic data and atomic coordinates were obtained using a Bruker APEX-II diffractometer .
- The study provided detailed information about the crystal structure of the compound, which can be useful in various fields such as material science and pharmaceuticals .
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines, which contain a similar trifluoromethylphenyl group, have been used in the agrochemical and pharmaceutical industries .
- These compounds are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
-
Antibacterial Activity
-
Chemical Research
- N-PHENYL-2-((3-(TRIFLUOROMETHYL)PHENYL)ACETYL)HYDRAZINECARBOTHIOAMIDE is a compound with a similar structure that is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- While specific applications are not listed, such compounds are often used in chemical research for the development of new materials, pharmaceuticals, or other chemical products .
-
Antimicrobial Activity
- A study published in the Russian Journal of Organic Chemistry reported the design, synthesis, and antimicrobial activity of novel fluorine-containing imidazolones .
- These compounds were synthesized by reacting 4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-ones with N-(3-chloro-4-fluorophenyl)- and N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamides .
- The synthesized imidazolones were evaluated for their antimicrobial activity against some bacterial and fungal strains .
- Imidazolone derivatives containing 2-nitrobenzylidene and 4-methoxybenzylidene substituents were found to be potent against fungal strains Candida albicans and Aspergillus clavatus .
-
Antibacterial Activity
-
Chemical Research
- N-PHENYL-2-((3-(TRIFLUOROMETHYL)PHENYL)ACETYL)HYDRAZINECARBOTHIOAMIDE is a compound with a similar structure that is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- While specific applications are not listed, such compounds are often used in chemical research for the development of new materials, pharmaceuticals, or other chemical products .
-
Antimicrobial Activity
- A study published in the Russian Journal of Organic Chemistry reported the design, synthesis, and antimicrobial activity of novel fluorine-containing imidazolones .
- These compounds were synthesized by reacting 4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-ones with N-(3-chloro-4-fluorophenyl)- and N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamides .
- The synthesized imidazolones have been characterized by using different spectroscopic techniques and evaluated for their antimicrobial activity against some bacterial and fungal strains .
- Imidazolone derivatives containing 2-nitrobenzylidene and 4-methoxybenzylidene substituents were found to be potent against fungal strains Candida albicans and Aspergillus clavatus .
-
Antibacterial Activity
Eigenschaften
IUPAC Name |
1-amino-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-3-1-2-4-6(5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSXXYKSJQDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352325 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide | |
CAS RN |
38901-29-0 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




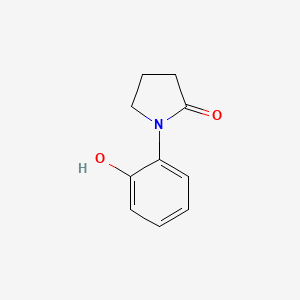

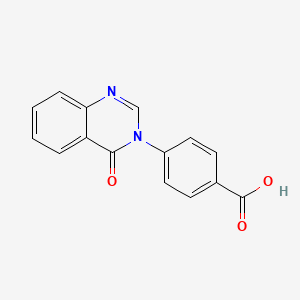
![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)

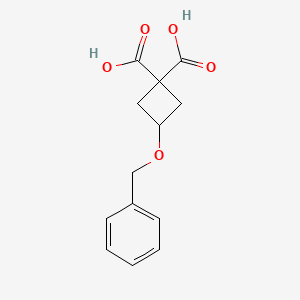


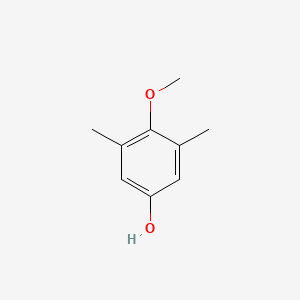
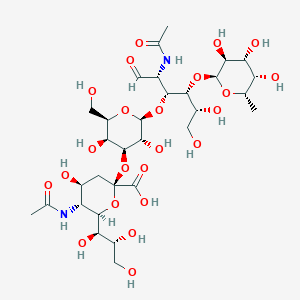
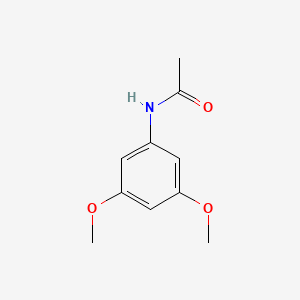
![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)
